3-Chloro-5-vinyl-benzoic acid methyl ester
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Overview
Description
3-Chloro-5-vinyl-benzoic acid methyl ester is an organic compound with the molecular formula C10H9ClO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with a chlorine atom and a vinyl group, respectively The ester functional group is present at the carboxylic acid position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-vinyl-benzoic acid methyl ester typically involves the esterification of 3-Chloro-5-vinyl-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The vinyl group in 3-Chloro-5-vinyl-benzoic acid methyl ester can undergo oxidation to form the corresponding epoxide or diol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amines or thiols substituted derivatives.
Scientific Research Applications
3-Chloro-5-vinyl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 3-Chloro-5-vinyl-benzoic acid methyl ester depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The vinyl group can participate in addition reactions, where the double bond is broken, and new bonds are formed with the reacting species.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-benzoic acid methyl ester: Lacks the vinyl group, making it less reactive in addition reactions.
5-Vinyl-benzoic acid methyl ester: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
3-Chloro-5-methyl-benzoic acid methyl ester: The methyl group at position 5 alters its chemical properties compared to the vinyl group.
Uniqueness
3-Chloro-5-vinyl-benzoic acid methyl ester is unique due to the presence of both a chlorine atom and a vinyl group on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C10H9ClO2 |
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Molecular Weight |
196.63 g/mol |
IUPAC Name |
methyl 3-chloro-5-ethenylbenzoate |
InChI |
InChI=1S/C10H9ClO2/c1-3-7-4-8(10(12)13-2)6-9(11)5-7/h3-6H,1H2,2H3 |
InChI Key |
JBMGIVPRXXMCNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=C)Cl |
Origin of Product |
United States |
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